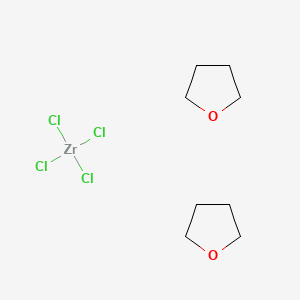
3-Chlor-2-fluorbenzoylchlorid
Übersicht
Beschreibung
3-Chloro-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl2FO . It has an average mass of 193.003 Da and a monoisotopic mass of 191.954498 Da . It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluorobenzoyl chloride consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a carbonyl chloride group . The exact conformational structure is not provided in the search results.Physical And Chemical Properties Analysis
3-Chloro-2-fluorobenzoyl chloride has a refractive index of 1.5370, a boiling point of 202-203 °C, and a density of 1.451 g/mL at 25 °C . It is sensitive to moisture and incompatible with water, alcohol, bases (including amines), and oxidizing agents .Wissenschaftliche Forschungsanwendungen
Organische Synthese
“3-Chlor-2-fluorbenzoylchlorid” wird in der organischen Synthese verwendet . Es ist ein vielseitiges Reagenz, das verwendet werden kann, um die 3-Chlor-2-fluorbenzoylgruppe in andere Moleküle einzuführen .
Alkylierungsmittel
Ähnlich wie andere Benzoylchloride kann “this compound” als Alkylierungsmittel fungieren. Das bedeutet, dass es seine Benzylgruppe (C6H5CH2-) auf andere Moleküle übertragen kann.
Herstellung fluorierter Verbindungen
“this compound” kann bei der Herstellung anderer fluorierter Verbindungen verwendet werden . Fluorierte Verbindungen haben eine breite Palette von Anwendungen, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften .
Arzneimittelforschung
Im Bereich der Arzneimittelforschung kann “this compound” bei der Synthese neuer Leitstrukturen verwendet werden . Zum Beispiel kann es bei der retrospektiven Analyse von Thienopyrimidin-basierten EGFR-Inhibitoren verwendet werden .
Analyse biologischer Flüssigkeiten
“this compound” kann verwendet werden, um Methoden zur Bestimmung bestimmter Medikamente in biologischen Flüssigkeiten zu entwickeln . So wurde es beispielsweise zur Entwicklung einer Hollow-Fiber-Liquid-Phase-Mikroextraktion mit In-situ-Derivatisierung, gekoppelt mit HPLC-UV, für die Bestimmung von Metforminhydrochlorid in biologischen Flüssigkeiten verwendet .
Materialwissenschaft
In der Materialwissenschaft kann “this compound” bei der Synthese neuer Materialien verwendet werden . Die Einführung der 3-Chlor-2-fluorbenzoylgruppe kann die Eigenschaften dieser Materialien verändern, was möglicherweise zu Materialien mit neuartigen Eigenschaften führt .
Safety and Hazards
3-Chloro-2-fluorobenzoyl chloride is classified as a flammable liquid and skin corrosive . It causes severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Wirkmechanismus
Mode of Action
3-Chloro-2-fluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in nucleophilic acyl substitution reactions . It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively. The chlorine atom is displaced in these reactions, and the nucleophile forms a bond with the carbonyl carbon .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-fluorobenzoyl chloride. For instance, the compound is sensitive to moisture and can decompose in water to form hydrochloric acid . Therefore, the presence of water or other nucleophiles in the environment could potentially affect its stability and reactivity.
Eigenschaften
IUPAC Name |
3-chloro-2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYJOUAMJITBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378583 | |
| Record name | 3-Chloro-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85345-76-2 | |
| Record name | 3-Chloro-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-fluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)





